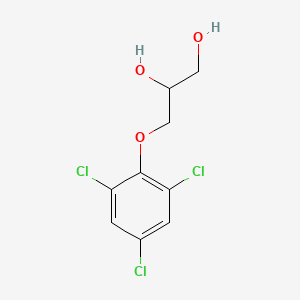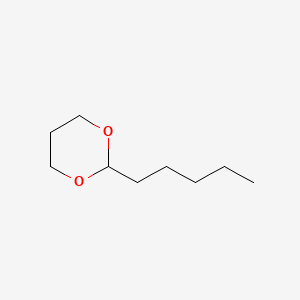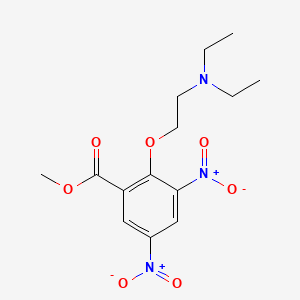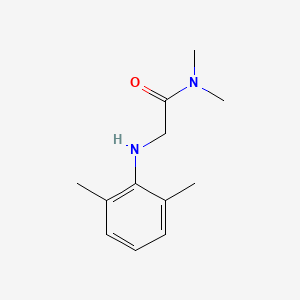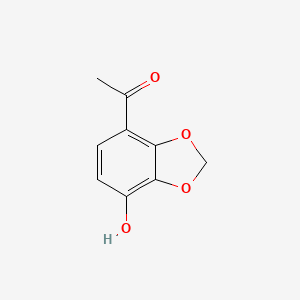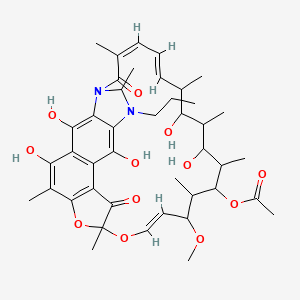
Ansamycin R-295
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ansamycin R-295 is a member of the ansamycin family, a class of natural compounds characterized by a cyclic structure consisting of an aromatic group and an aliphatic chain that forms a bridge between two non-adjacent positions of the aromatic moiety . Ansamycins are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ansamycin compounds typically involves the formation of 3-amino-5-hydroxybenzoic acid (AHBA) followed by backbone assembly by a hybrid nonribosomal peptide synthetase-polyketide synthase . In an engineered strain of Escherichia coli, the AHBA biosynthetic operon, the bicistronic RifA construct, and genes from Streptomyces coelicolor enable the biosynthesis of methylmalonyl-CoA . Fermentation of this strain yields intermediates such as P8 1-OG and AHBA .
Industrial Production Methods
Industrial production of ansamycin compounds often involves fermentation processes using actinomycetes like Streptomyces mediterranei . Conditions of fermentation and rifamycin production have been optimized to yield specific products, such as rifamycin B, by adding diethyl barbituric acid to the fermentation media .
Analyse Des Réactions Chimiques
Types of Reactions
Ansamycin compounds undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the structure and enhancing the biological activity of the compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of ansamycins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include modified ansamycin derivatives with enhanced antibacterial and anticancer properties . For example, rifampicin, a derivative of rifamycin, is widely used for the treatment of tuberculosis .
Applications De Recherche Scientifique
Ansamycin R-295 has a wide range of scientific research applications:
Mécanisme D'action
Ansamycin R-295 exerts its effects by inhibiting bacterial RNA synthesis through the formation of a complex with bacterial RNA polymerase . This inhibition prevents the transcription of essential genes, leading to bacterial cell death . In cancer cells, this compound inhibits heat shock protein 90 (Hsp90), disrupting the folding and function of multiple oncogenic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifamycins: Known for their antibacterial activity against gram-positive bacteria and Mycobacterium tuberculosis.
Geldanamycin: An anticancer agent that inhibits Hsp90, similar to ansamycin R-295.
Streptovaricins: Another group of ansamycins with antibacterial properties.
Uniqueness
This compound is unique due to its dual role in inhibiting bacterial RNA synthesis and Hsp90, making it a promising candidate for both antibacterial and anticancer therapies . Its structural flexibility and ability to undergo various chemical modifications further enhance its potential for drug development .
Propriétés
Numéro CAS |
72366-48-4 |
|---|---|
Formule moléculaire |
C42H56N2O12 |
Poids moléculaire |
780.9 g/mol |
Nom IUPAC |
[(5E,15E,17Z)-11,13,25,27,31-pentahydroxy-7-methoxy-3,8,10,12,14,18,21,28-octamethyl-2,19-dioxo-22-propyl-4,32-dioxa-20,22-diazapentacyclo[21.6.2.13,29.020,24.026,30]dotriaconta-1(29),5,15,17,23(31),24,26(30),27-octaen-9-yl] acetate |
InChI |
InChI=1S/C42H56N2O12/c1-12-17-43-25(8)44-32-31(43)36(49)28-29(37(32)50)35(48)24(7)39-30(28)40(51)42(10,56-39)54-18-16-27(53-11)21(4)38(55-26(9)45)23(6)34(47)22(5)33(46)19(2)14-13-15-20(3)41(44)52/h13-16,18-19,21-23,25,27,33-34,38,46-50H,12,17H2,1-11H3/b14-13+,18-16+,20-15- |
Clé InChI |
IYXVWKJNLRFRKP-JXIROOFCSA-N |
SMILES isomérique |
CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(\C2=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |
SMILES canonique |
CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C2=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


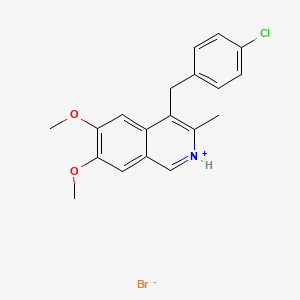
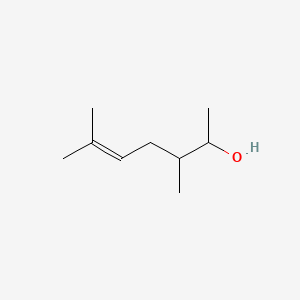
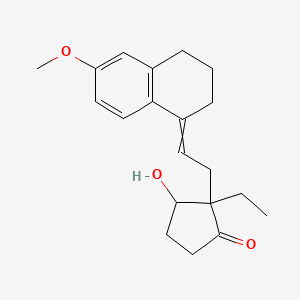
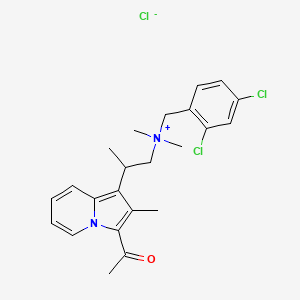
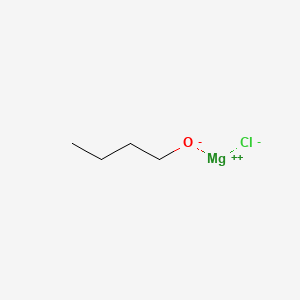

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
